8-Amino-1,7-naphthyridine-6-carboxylic acid
Overview
Description
8-Amino-1,7-naphthyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 8-amino-1,7-naphthyridine-6-carboxylic acid belongs, are known to have a wide range of biological activities . They have been used in the treatment of several human diseases .
Mode of Action
The functionalization of the naphthyridine core can lead to specific activity . For instance, certain naphthyridines act as anti-HIV agents . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Naphthyridines, in general, have been found to have a broad spectrum of biological applications . They are involved in various biochemical pathways due to their diverse biological activities, including anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Result of Action
Naphthyridines, in general, are known to have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific effects of this compound at the molecular and cellular level are subjects of ongoing research.
Properties
IUPAC Name |
8-amino-1,7-naphthyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8-7-5(2-1-3-11-7)4-6(12-8)9(13)14/h1-4H,(H2,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLSHYFXCFJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654684 | |
Record name | 8-Amino-1,7-naphthyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758726-20-4 | |
Record name | 8-Amino-1,7-naphthyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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